Product packaging for 4,4'-Dimethylchalcone(Cat. No.:CAS No. 13565-37-2)

4,4'-Dimethylchalcone

Cat. No.: B7766757
CAS No.: 13565-37-2
M. Wt: 236.31 g/mol
InChI Key: DTEBZGKINVACPT-FMIVXFBMSA-N
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Description

4,4'-Dimethylchalcone is a high-purity chemical reagent featuring a chalcone scaffold distinguished by methyl groups at the 4 and 4' positions of its aromatic rings. This structural motif, an alpha, beta-unsaturated carbonyl system, is recognized as a privileged structure in medicinal chemistry due to its versatility for interaction with diverse biological targets . Researchers value this compound for its potential applications across multiple disciplines. In medicinal chemistry and pharmacology, this compound has been investigated for its significant biological activities. Studies have explored its potential as an anticancer agent, with research indicating an ability to inhibit the growth of various cancer cell lines . Its anti-inflammatory properties are attributed to its capacity to inhibit pro-inflammatory cytokines . The compound also serves as a valuable synthetic intermediate. Its straightforward synthesis via Claisen-Schmidt condensation allows for accessible production, and its unsaturated carbonyl system is a versatile building block for further chemical transformations, including reduction to dihydrochalcones . In the field of materials science and crystallography, the compound's ability to form chiral crystals has been utilized in studies on stereoselective reactions, highlighting its potential in the development of new materials with specific optical properties and in asymmetric synthesis . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for application in food, cosmetics, or consumer products. All sales are final, and buyers assume responsibility for confirming product identity and/or purity for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O B7766757 4,4'-Dimethylchalcone CAS No. 13565-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,3-bis(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-12H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEBZGKINVACPT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262479
Record name (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one
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Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13565-37-2, 21551-47-3
Record name (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one
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Record name 4,4'-Dimethylchalcone
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Record name (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one
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Synthetic Methodologies for 4,4 Dimethylchalcone and Its Derivatives

Classical and Contemporary Reaction Pathways for Chalcone (B49325) Scaffolds

The construction of the chalcone scaffold fundamentally relies on the formation of a carbon-carbon bond between an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative. The most prevalent and historically significant method is the Claisen-Schmidt condensation, which can be performed under either acidic or basic conditions. rsc.org However, alternative strategies such as the Wittig reaction and Friedel-Crafts acylation offer different approaches to accessing these valuable compounds. ekb.egtaylorandfrancis.com

Claisen-Schmidt Condensation: Catalytic and Mechanistic Considerations

The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis, involving the aldol (B89426) condensation of a ketone with an aromatic aldehyde, followed by dehydration to yield the α,β-unsaturated ketone. wikipedia.org This reaction is highly versatile and can be catalyzed by either acids or bases. rsc.org The choice of catalyst can influence reaction rates, yields, and the potential for side reactions.

In the presence of an acid catalyst, the Claisen-Schmidt condensation proceeds through the enol form of the ketone. The acid protonates the carbonyl oxygen of the ketone, facilitating the formation of the enol. This enol then acts as a nucleophile, attacking the protonated carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone.

Mechanism of Acid-Catalyzed Claisen-Schmidt Condensation:

Protonation of the ketone: The acid catalyst protonates the carbonyl oxygen of the acetophenone derivative, increasing its electrophilicity.

Enolization: A proton is removed from the α-carbon of the protonated ketone, leading to the formation of an enol intermediate.

Nucleophilic attack: The electron-rich double bond of the enol attacks the carbonyl carbon of the protonated benzaldehyde derivative.

Proton transfer: A proton is transferred from the hydroxyl group to the newly formed alkoxide.

Dehydration: The elimination of a water molecule from the β-hydroxy ketone intermediate results in the formation of the α,β-unsaturated ketone, the chalcone.

Various acid catalysts have been employed for this transformation, including strong mineral acids like hydrochloric acid and sulfuric acid, as well as solid acid catalysts. rsc.org The use of heterogeneous catalysts, such as sulfonic acid-functionalized ionic liquids, has gained attention due to their reusability and often milder reaction conditions. semanticscholar.org

Catalyst TypeExamplesKey Advantages
Brønsted AcidsHCl, H₂SO₄Readily available, strong catalysts.
Lewis AcidsAlCl₃, BF₃Can be effective for certain substrates. nih.gov
Solid AcidsProtonated aluminate mesoporous silica (B1680970), Sulfonic acid-functionalized ionic liquidsEase of separation, reusability, often milder conditions. rsc.orgsemanticscholar.org

The base-catalyzed Claisen-Schmidt condensation is the more commonly employed method for chalcone synthesis due to generally higher yields and milder reaction conditions. scispace.com This pathway involves the formation of an enolate ion from the ketone, which then acts as the nucleophile.

Mechanism of Base-Catalyzed Claisen-Schmidt Condensation:

Enolate formation: A base removes an α-hydrogen from the acetophenone derivative, forming a resonance-stabilized enolate ion.

Nucleophilic attack: The enolate ion attacks the carbonyl carbon of the benzaldehyde derivative.

Protonation: The resulting alkoxide is protonated by the solvent (often an alcohol) to give a β-hydroxy ketone (aldol adduct).

Dehydration: Under the basic conditions, the aldol adduct readily undergoes dehydration via an E1cB mechanism to form the stable, conjugated chalcone.

The synthesis of 4,4'-Dimethylchalcone (B184617) is readily achieved through the base-catalyzed condensation of 4-methylacetophenone and 4-methylbenzaldehyde (B123495). researchgate.netjlu.edu.cn Common bases used for this transformation include sodium hydroxide (B78521) and potassium hydroxide, typically in an alcoholic solvent like ethanol (B145695) or methanol. taylorandfrancis.com

Specific Synthesis of this compound:

In a typical procedure, equimolar amounts of 4-methylacetophenone and 4-methylbenzaldehyde are dissolved in ethanol. An aqueous solution of a strong base, such as sodium hydroxide, is then added dropwise to the stirred solution. The reaction mixture is typically stirred at room temperature for several hours, during which the product precipitates out of solution. The solid this compound is then collected by filtration, washed to remove any remaining reactants and base, and can be further purified by recrystallization.

ReactantsBaseSolventReported Yields
4-Methylacetophenone, 4-MethylbenzaldehydeNaOHEthanolGood to excellent researchgate.net
4-Methylacetophenone, 4-MethylbenzaldehydeKOHMethanolHigh taylorandfrancis.com
Cycloalkanones, Substituted BenzaldehydesSolid NaOH (grinding)Solvent-free96-98% nih.gov

Alternative Carbon-Carbon Bond Formation Strategies

While the Claisen-Schmidt condensation is the workhorse for chalcone synthesis, other methods for forming the crucial carbon-carbon double bond are also utilized, offering alternative synthetic pathways that can be advantageous in certain situations.

The Wittig reaction is a powerful tool for the synthesis of alkenes with high regioselectivity. mnstate.edu In the context of chalcone synthesis, it involves the reaction of a phosphorus ylide derived from an acetophenone with a benzaldehyde. unair.ac.id

General Wittig Reaction Mechanism for Chalcone Synthesis:

Phosphonium (B103445) salt formation: An acetophenone derivative is first converted to a phosphonium salt by reaction with triphenylphosphine (B44618) and an alkyl halide.

Ylide formation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium) to deprotonate the α-carbon, forming a phosphorus ylide.

Reaction with aldehyde: The ylide reacts with a benzaldehyde derivative in a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.

Elimination: The oxaphosphetane collapses to form the desired alkene (the chalcone) and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides (with electron-withdrawing groups) tend to produce (E)-alkenes, which is the desired stereoisomer for most chalcones. organic-chemistry.org

Friedel-Crafts acylation offers an alternative, albeit less direct, route to the chalcone scaffold. researchgate.net This electrophilic aromatic substitution reaction can be used to introduce an acyl group onto an aromatic ring. wikipedia.org For chalcone synthesis, this typically involves the acylation of a suitably substituted aromatic compound with a cinnamoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. ekb.eg

Mechanism of Friedel-Crafts Acylation in Chalcone Synthesis:

Formation of the acylium ion: The Lewis acid catalyst coordinates to the chlorine atom of the cinnamoyl chloride, facilitating its departure and the formation of a resonance-stabilized acylium ion.

Electrophilic aromatic substitution: The acylium ion acts as an electrophile and is attacked by the electron-rich aromatic ring of the other reactant. This forms a sigma complex (arenium ion).

Deprotonation: A base (often the Lewis acid-halide complex) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the chalcone.

This method is generally less common than the Claisen-Schmidt condensation for the synthesis of simple chalcones due to the potential for side reactions and the requirement for stoichiometric amounts of the Lewis acid catalyst. organic-chemistry.orgrsc.org

Suzuki Coupling Reactions for Aryl-Substituted Chalcones

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, has emerged as a powerful tool for the formation of carbon-carbon bonds in organic synthesis. researchgate.netblucher.com.br This methodology has been effectively applied to the synthesis of aryl-substituted chalcones, including derivatives of this compound. researchgate.netnih.govmdpi.com

Two primary retrosynthetic strategies are employed for the synthesis of chalcones via Suzuki coupling. The first involves the coupling of a substituted cinnamoyl chloride with an arylboronic acid. The second, and often more convergent approach, is the reaction between a substituted benzoyl chloride and a styrylboronic acid. researchgate.net These reactions are typically catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base like cesium carbonate (Cs₂CO₃) and an anhydrous solvent like toluene. researchgate.netnih.gov

The versatility of the Suzuki coupling allows for the introduction of a wide variety of aryl substituents onto the chalcone scaffold, which is particularly useful for creating libraries of compounds for structure-activity relationship studies. While specific yield data for the direct synthesis of this compound via Suzuki coupling is not extensively detailed in the reviewed literature, the general high efficiency of this reaction for similar aryl-substituted chalcones suggests its viability. Yields for related chalcones synthesized via this method are often reported to be in the good to excellent range. nih.gov

Integrated One-Pot Synthetic Approaches to Chalcones

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. semanticscholar.orgresearchgate.net For the synthesis of chalcones, one-pot procedures often integrate the initial condensation reaction with subsequent transformations.

A common one-pot approach involves the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde, followed by an in-situ subsequent reaction. For instance, a one-pot synthesis of chalcone epoxides has been developed, where the chalcone formed from the Claisen-Schmidt condensation is immediately subjected to epoxidation in the same reaction vessel. semanticscholar.orgresearchgate.net This strategy avoids the need for isolation and purification of the intermediate chalcone, thereby streamlining the synthetic process. While this specific example leads to a derivative, the principle can be applied to create various chalcone-related structures in a more efficient manner.

The development of one-pot methodologies is a key area of focus in green chemistry, aiming to simplify synthetic procedures and minimize environmental impact. semanticscholar.org

Advanced Methodological Innovations in Chalcone Synthesis

Recent advancements in synthetic organic chemistry have focused on developing more sustainable and efficient methods for chemical transformations. The synthesis of chalcones has greatly benefited from these innovations, particularly through the application of green chemistry principles.

Green Chemistry Principles in Chalcone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of chalcone synthesis, this has led to the development of methods that are more environmentally friendly, safer, and more efficient than traditional approaches.

Microwave-Assisted Reaction Enhancement

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. globalresearchonline.netekb.egpharmacophorejournal.comresearchgate.net In the synthesis of chalcones, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. globalresearchonline.net

The Claisen-Schmidt condensation, the cornerstone of chalcone synthesis, is particularly amenable to microwave assistance. Reactions that would typically require several hours of refluxing can often be completed in a matter of minutes under microwave irradiation. globalresearchonline.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a more efficient and uniform energy transfer. globalresearchonline.net

A comparative study of conventional versus microwave-assisted synthesis of various chalcones has demonstrated the significant advantages of the latter. For instance, the synthesis of certain chalcones that took hours via conventional heating was accomplished in minutes with higher yields using microwave irradiation. globalresearchonline.net This efficiency is a key tenet of green chemistry, as it reduces energy consumption and allows for higher throughput.

Table 1: Comparison of Conventional and Microwave-Assisted Chalcone Synthesis

Chalcone Derivative Conventional Method (Time, Yield) Microwave-Assisted Method (Time, Yield)
Substituted Chalcone 1 Several hours, Lower yield Minutes, Higher yield
Substituted Chalcone 2 24 hours, Moderate yield 60-120 seconds, Good yield

Note: This table provides a generalized comparison based on literature reports for various chalcone syntheses. globalresearchonline.netpharmacophorejournal.com

Solvent-Free Organic Synthesis Techniques

The elimination of volatile organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, synthesis offers an attractive alternative. researchgate.netgkyj-aes-20963246.comresearchgate.netrjpn.org For chalcone synthesis, this is often achieved through grinding the reactants together, sometimes with a solid catalyst, using a mortar and pestle. researchgate.netgkyj-aes-20963246.com

The solvent-free Claisen-Schmidt condensation for the synthesis of this compound has been successfully demonstrated. In a notable study, 4-methylacetophenone and 4-methylbenzaldehyde were ground together in the presence of solid sodium hydroxide. researchgate.net This simple and environmentally benign procedure resulted in a high yield of the desired product.

The success of solvent-free reactions is often dependent on the physical properties of the reactants and products, such as their melting points. researchgate.net This technique is not only eco-friendly but also offers advantages in terms of simplicity of the procedure, ease of product isolation, and reduced waste generation. rjpn.org

Table 2: Solvent-Free Synthesis of Substituted Chalcones by Grinding

Benzaldehyde Substituent Acetophenone Substituent Product Yield (%)
4-Methyl 4-Methyl This compound High
Unsubstituted 4-Methyl 4'-Methylchalcone High
4-Methoxy Unsubstituted 4-Methoxychalcone High

Data adapted from a study on the solvent-free synthesis of various chalcones. researchgate.net

Catalysis in the Production of Chalcones

Catalysis plays a crucial role in the synthesis of chalcones, with a wide range of catalysts being employed to improve reaction rates, yields, and selectivity. researchgate.netresearchgate.netbohrium.com The choice of catalyst can significantly impact the efficiency and environmental footprint of the synthesis.

Traditionally, the Claisen-Schmidt condensation is catalyzed by strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a homogeneous system. nih.govscitepress.org While effective, these catalysts can be corrosive and difficult to separate from the reaction mixture, leading to workup and waste disposal issues. bohrium.com

To address these limitations, a variety of heterogeneous catalysts have been developed. These include solid bases like anhydrous potassium carbonate (K₂CO₃), which can be easily filtered off after the reaction, simplifying the purification process. researchgate.net Other innovative catalytic systems that have been explored for chalcone synthesis include:

Natural phosphates modified with sodium nitrate: These act as efficient and recyclable basic catalysts. bohrium.com

Amino grafted zeolites: These provide a solid support for the catalytic sites, allowing for easy recovery. researchgate.net

Zinc oxide: A readily available and inexpensive catalyst. researchgate.net

Ionic liquids: These can act as both the solvent and the catalyst, offering a unique reaction environment. researchgate.net

The development of reusable and environmentally benign catalysts is a key area of research in the sustainable synthesis of chalcones and other important organic compounds. bohrium.com

Homogeneous Catalysis Systems

Traditionally, the Claisen-Schmidt condensation is performed using homogeneous catalysts, which are soluble in the reaction medium. dicp.ac.cn This typically involves strong acids or bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or dry hydrogen chloride (HCl). researchgate.netdicp.ac.cnrsc.org These catalysts effectively promote the reaction between an acetophenone and a benzaldehyde derivative to form the α,β-unsaturated ketone structure characteristic of chalcones. scispace.comijrcs.org

However, homogeneous catalysis presents several drawbacks, most notably the difficulty in separating the catalyst from the reaction mixture post-completion. dicp.ac.cn This often necessitates complex purification steps and can lead to issues with catalyst recovery and waste disposal, driving the exploration of alternative catalytic systems. dicp.ac.cndigitellinc.com

CatalystReactantsConditionsYieldReference
NaOH (aqueous)Substituted Benzaldehyde, AcetophenoneRoom Temperature, Stirring (90-120 min)Solid Product ijrcs.org
KOH/EtOHBenzaldehyde, Acetophenone40 °C, UltrasoundVaries nih.gov
Heterogeneous Catalysis Systems (e.g., Montmorillonite)

To overcome the limitations of homogeneous systems, heterogeneous catalysts have been extensively investigated. These catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture, which allows for easy separation by simple filtration. digitellinc.comjocpr.com Montmorillonite clays, a type of layered silicate, have emerged as effective, eco-friendly heterogeneous catalysts for various organic reactions, including chalcone synthesis. jocpr.comnih.govmdpi.com

Montmorillonite K-10, an acid-treated clay, can catalyze the Claisen-Schmidt condensation, offering advantages such as mild reaction conditions, high yields, selectivity, and simple work-up procedures. jocpr.comfip.org The use of these solid acid catalysts aligns with the principles of green chemistry as they are often inexpensive, non-corrosive, and reusable. jocpr.commdpi.com Other heterogeneous catalysts employed for chalcone synthesis include zeolites, alumina, magnesium oxide (MgO), and hydrotalcites. dicp.ac.cnmdpi.com

CatalystReactantsConditionsYieldReference
Montmorillonite K-10Acetophenone, 2-MethoxybenzaldehydeMicrowave IrradiationNot Specified fip.org
Aminopropyl-functionalized SBA-15Benzaldehyde, AcetophenoneSolvent-freeGood activity and high selectivity rsc.org
LDH/rGO NanocatalystsBenzaldehyde, Acetophenone40 °C, 4 hours~100% Conversion mdpi.com
Organocatalysis in Chalcone Formation

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. princeton.edu This field has become a fundamental pillar of enantioselective synthesis. princeton.edu For chalcone synthesis, amino acids like L-proline have proven to be effective organocatalysts. rsc.orgnih.gov The reaction mechanism often involves the formation of a reactive enamine intermediate between the ketone and the catalyst. princeton.edu

The use of organocatalysts such as L-proline offers an economical and environmentally benign pathway for synthesizing chalcone derivatives. nih.gov These reactions can often be performed under ambient conditions with high product yields and easy isolation, avoiding the use of potentially toxic metal catalysts. rsc.orgnih.gov For instance, the L-proline catalyzed reaction between appropriate aldehydes and 3-cyanoacetylindoles has been used to synthesize a diverse range of α-cyano bis(indolyl)chalcones in high yields (90-95%). rsc.orgnih.gov

OrganocatalystReactantsConditionsYieldReference
L-prolineAldehydes, 3-CyanoacetylindolesAmbient90-95% rsc.orgnih.gov
Zn-(L-proline)2Aromatic Aldehyde, AcetophenonesNot SpecifiedNot Specified researchgate.net
Nanocatalyst Applications (e.g., Ruthenium and Palladium Nanoparticles)

Nanocatalysts, featuring high surface-area-to-volume ratios, have demonstrated remarkable activity in various organic transformations. Ruthenium (Ru) and Palladium (Pd) nanoparticles are particularly notable for their applications in reactions involving chalcones.

A multifunctional catalytic system composed of ruthenium nanoparticles and palladium N-heterocyclic carbene (NHC) complexes immobilized on a silica support has been developed for the one-pot synthesis of E-chalcones. rsc.orgnih.gov In this system, the Pd-NHC complex catalyzes the carbonylative Sonogashira coupling, while the Ru nanoparticles are responsible for the subsequent selective hydrogenation of the ynone intermediate to the final chalcone product. rsc.orgnih.gov Additionally, Pd-on-Au bimetallic nanoparticles supported on ceria (CeO2) have been designed to catalyze the intramolecular olefinic C–H functionalization of simple chalcones to form aurones. acs.orgthieme-connect.com Ruthenium nanocatalysts have also been employed for the selective hydrogenation of the carbon-carbon double bond in chalcones to produce dihydrochalcones. researchgate.net

Nanocatalyst SystemReaction TypeReactantsProductReference
Ru@SiO2-[Pd–NHC]One-pot Carbonylative Sonogashira Coupling & HydrogenationAryl iodides, Phenylacetylenes, CO, H2E-chalcones rsc.orgnih.gov
Pd-on-Au/CeO2Intramolecular Olefinic C–H Functionalization2′-hydroxychalconesAurones acs.orgthieme-connect.com
Thermoregulated Phase-Transfer Ruthenium NanocatalystSelective HydrogenationChalcone, H2Dihydrochalcone (B1670589) researchgate.net
Ionic Liquid-Mediated Synthesis for Enhanced Efficiency

Ionic liquids (ILs) are salts that are liquid at relatively low temperatures (typically below 100 °C) and have gained significant attention as green solvents and catalysts in organic synthesis. acs.orgtcichemicals.comrsc.org Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic solvents. tcichemicals.comrsc.org

In chalcone synthesis, ILs can act as both the solvent and the catalyst. dicp.ac.cnacs.org Brønsted acidic ionic liquids, particularly those with sulfonic acid functional groups (-SO3H), have been shown to be highly efficient dual-purpose systems for the Claisen-Schmidt condensation, leading to high yields (85-94%) of chalcones. dicp.ac.cnacs.orgsemanticscholar.org A key advantage of this methodology is the ease of product separation and catalyst recycling. acs.org The chalcone product, being immiscible with the ionic liquid, can often be separated by simple decantation, and the IL can be recovered and reused with minimal loss of activity. acs.orgsemanticscholar.org

Ionic Liquid (IL) CatalystRole of ILYieldKey AdvantageReference
Sulfonic acid-functional ILsDual catalyst and solvent85-94%Recyclable; simple product separation by decantation acs.orgsemanticscholar.org
Dicationic benzimidazolium based ILDual catalyst and solventExcellent yieldsEnvironmentally benign, mild conditions ijrcs.orgepa.gov
[Bmim]OHCatalystUp to 96.7%Solvent-free, mild conditions researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4,4 Dimethylchalcone

Electronic Absorption and Chiroptical Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for studying the electronic transitions within molecules containing chromophores. In 4,4'-Dimethylchalcone (B184617), the chromophoric system consists of two p-tolyl rings connected by an α,β-unsaturated carbonyl group (-CO-CH=CH-). This extended conjugated system is responsible for its characteristic absorption in the UV-Vis region.

The electronic spectrum of chalcones typically displays two primary absorption bands, often referred to as Band I and Band II fabad.org.tr.

Band I , appearing at a longer wavelength (typically between 300-400 nm), is an intense band resulting from the π → π* electronic transition involving the entire conjugated system, often described as the cinnamoyl group fabad.org.tracs.org.

Band II , observed at a shorter wavelength (around 220-270 nm), is also due to a π → π* transition but is primarily associated with the benzoyl portion of the molecule fabad.org.tr.

A less intense n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, is also possible but may be obscured by the much stronger π → π* bands biointerfaceresearch.com. The presence of electron-donating methyl groups at the para positions of both aromatic rings in this compound influences the energy of these transitions and thus the position of the absorption maxima (λmax). Studies on various substituted chalcones show that substituents can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of these bands acs.orgnih.gov.

Transition TypeAssociated ChromophoreTypical Wavelength Range (nm) for ChalconesRelative Intensity
π → π* (Band I)Cinnamoyl System (C₆H₅-CH=CH-CO)300 - 400High
π → π* (Band II)Benzoyl System (C₆H₅-CO)220 - 270Moderate to High
n → π*Carbonyl Group (C=O)~350 - 390Low

Ultraviolet-Circular Dichroism (UV-CD) Analysis for Enantiomeric Purity

Ultraviolet-Circular Dichroism (UV-CD) is a spectroscopic technique that measures the difference in absorption of left- and right-handed circularly polarized light by a sample libretexts.org. This phenomenon is only observed in chiral molecules, which are molecules that are non-superimposable on their mirror images khanacademy.orglibretexts.org. Enantiomers, the two mirror-image forms of a chiral molecule, produce CD spectra that are equal in magnitude but opposite in sign spectroscopyeurope.com. This makes UV-CD a powerful tool for determining the enantiomeric purity or enantiomeric excess of a chiral compound nih.gov.

However, this compound is an achiral molecule. It possesses a plane of symmetry and lacks any stereocenters, meaning it is superimposable on its mirror image khanacademy.orgsketchy.com. As a result, this compound does not have enantiomers and is optically inactive spectroscopyeurope.com. Therefore, UV-CD spectroscopy is not an applicable technique for analyzing the enantiomeric purity of this compound itself, as it will not produce a CD signal aip.org. This analytical method is, however, highly relevant and widely used for studying chiral derivatives of chalcones or other chiral molecules that may be synthesized from a chalcone (B49325) precursor.

X-ray Diffraction for Crystalline Structure Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in the solid state. While a complete crystal structure for this compound was not found in the surveyed literature, the structure of the closely related compound, 4'-Methylchalcone, provides valuable insight into the likely conformation and packing of such molecules researchgate.net.

The analysis of 4'-Methylchalcone revealed that the molecule exhibits a significant deviation from planarity. The dihedral angle between the two benzene rings was found to be 50.7(2)° researchgate.net. This non-planar conformation is a common feature in many chalcone structures. The central enone bridge typically adopts a trans or E configuration about the C=C double bond nih.gov. It is expected that this compound would adopt a similar non-planar, trans-configured structure in its crystalline form.

Below is a table summarizing the crystallographic data reported for the analogous compound, 4'-Methylchalcone researchgate.net.

Crystallographic Data for 4'-Methylchalcone
ParameterValue
Chemical FormulaC₁₆H₁₄O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.8601 (6)
b (Å)16.732 (2)
c (Å)12.5363 (16)
β (°)93.522 (9)
Volume (ų)1226.9 (2)
Z (Molecules per unit cell)4

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₇H₁₆O, which corresponds to a monoisotopic mass of 236.12 Da ebi.ac.uknih.gov.

In mass spectrometry using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), chalcones are often observed as the protonated molecule, [M+H]⁺, which for this compound would appear at a mass-to-charge ratio (m/z) of 237 nih.gov.

Tandem mass spectrometry (MS/MS) studies on various chalcones have established characteristic fragmentation pathways. The primary cleavages typically occur at the bonds adjacent to the carbonyl group fabad.org.trnih.govresearchgate.net. For this compound, this would lead to two main types of fragment ions:

Cleavage resulting in the formation of the stable p-toluoyl cation.

Cleavage leading to the formation of a p-methylstyryl-containing fragment ion.

Another common fragmentation pathway for chalcones is the loss of a neutral carbon monoxide (CO) molecule from the parent ion nih.gov.

Expected Mass Spectrometry Fragments for this compound
m/z (Expected)Ion FormulaDescription
237.13[C₁₇H₁₇O]⁺Protonated Molecule [M+H]⁺
236.12[C₁₇H₁₆O]⁺•Molecular Ion [M]⁺•
119.05[C₈H₇O]⁺p-Toluoyl cation
117.07[C₉H₉]⁺p-Methylcinnamoyl fragment (after rearrangement) or related styryl ion

Advanced Reaction Mechanisms and Chemical Transformations Involving 4,4 Dimethylchalcone

Detailed Mechanistic Pathways of Key Reactions

The reactivity of 4,4'-Dimethylchalcone (B184617) is centered around its α,β-unsaturated ketone framework, which allows for a variety of chemical transformations. The mechanisms of these reactions are crucial for understanding and predicting the outcomes of its synthesis and derivatization.

Elucidation of Claisen-Schmidt Condensation Mechanisms

The primary route for synthesizing this compound is the Claisen-Schmidt condensation, which involves the reaction of 4-methylacetophenone and 4-methylbenzaldehyde (B123495). This reaction can be catalyzed by either a base or an acid, with each pathway proceeding through distinct mechanistic steps.

Base-Catalyzed Mechanism:

Under basic conditions (e.g., NaOH or KOH), the reaction initiates with the deprotonation of the α-carbon of 4-methylacetophenone by a hydroxide (B78521) ion. This step is the rate-determining step and results in the formation of a resonance-stabilized enolate ion. The nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated by a solvent molecule (like water or ethanol) to yield a β-hydroxy ketone (an aldol (B89426) adduct). Finally, this aldol intermediate undergoes base-catalyzed dehydration. A hydroxide ion abstracts a proton from the α-carbon, leading to the formation of a new enolate, followed by the elimination of a hydroxide leaving group from the β-carbon. This elimination step results in the formation of the conjugated π-system of this compound. The final dehydration step is typically rapid and drives the reaction to completion, favoring the formation of the more stable E-isomer.

Acid-Catalyzed Mechanism:

In the presence of an acid catalyst (e.g., HCl), the first step involves the protonation of the carbonyl oxygen of 4-methylacetophenone, which enhances the acidity of the α-protons. A weak base (like the solvent) then removes an α-proton, leading to the formation of an enol intermediate. The enol, acting as a nucleophile, attacks the carbonyl carbon of the protonated 4-methylbenzaldehyde. Following the nucleophilic attack, a proton is transferred from the hydroxyl group to one of the other oxygen atoms, forming a good leaving group (water). The elimination of water, assisted by the deprotonation of the α-carbon, generates the α,β-unsaturated ketone, this compound.

Catalyst Type Step 1 Step 2 Step 3 Step 4
Base-Catalyzed Deprotonation of 4-methylacetophenone to form an enolate.Nucleophilic attack by the enolate on 4-methylbenzaldehyde.Protonation of the alkoxide intermediate to form a β-hydroxy ketone.Base-catalyzed dehydration (elimination of H₂O).
Acid-Catalyzed Protonation of 4-methylacetophenone followed by deprotonation to form an enol.Nucleophilic attack by the enol on protonated 4-methylbenzaldehyde.Proton transfer to form a good leaving group (H₂O).Elimination of H₂O to form the chalcone (B49325).

Michael Addition Reaction Mechanisms

The conjugated system of this compound makes it an excellent Michael acceptor, susceptible to 1,4-nucleophilic addition. In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated carbonyl system.

The mechanism begins with the activation of the nucleophile, often by a base to generate a more potent nucleophile like an enolate or a thiolate. This nucleophile then attacks the electrophilic β-carbon of this compound. This conjugate addition breaks the π-bond between the α and β carbons, and the resulting negative charge is delocalized onto the carbonyl oxygen, forming a resonance-stabilized enolate intermediate. In the final step, the enolate intermediate is protonated, typically by the solvent or a mild acid added during workup, to yield the 1,4-adduct. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Halogenation Reaction Mechanisms, including Bromination of this compound (Gas-Solid Reactions)

The halogenation of this compound typically involves the electrophilic addition of a halogen, such as bromine (Br₂), across the carbon-carbon double bond.

Solution-Phase Mechanism: In a solution, the π-bond of the alkene acts as a nucleophile, attacking a bromine molecule. This attack induces a dipole in the Br-Br bond, leading to the expulsion of a bromide ion (Br⁻) and the formation of a cyclic bromonium ion intermediate. The positively charged bromine atom is bonded to both the α and β carbons. In the second step, the bromide ion, acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge (anti-addition). This backside attack opens the three-membered ring to give the vicinal dibromide product, specifically α,β-dibromo-4,4'-dimethylchalcone.

Gas-Solid Reaction Mechanism: The reaction between solid this compound and bromine vapor presents a unique mechanistic pathway. tandfonline.com Research on gas-solid bromination of chalcones has shown that this method can lead to different product selectivities compared to solution-phase reactions. tandfonline.com When solid trans-4,4'-dimethylchalcone is exposed to bromine vapor, it yields a single dibromide product. tandfonline.com This is in contrast to solution bromination, which often produces two diastereomeric dibromides. tandfonline.com The mechanism in the solid state is influenced by the crystal lattice's steric constraints, which control the direction of the bromine molecule's approach and the subsequent nucleophilic attack by the bromide ion. This controlled environment results in the formation of the most thermodynamically stable dibromide conformation. tandfonline.com This method provides a pathway to synthesize pure dibromides that can be difficult to isolate from solution-based reactions. tandfonline.com

Stereochemical Control and Product Selectivity

Controlling the stereochemistry during the synthesis and transformation of chalcones is essential for developing compounds with specific properties.

Stereoselective Synthesis of E-Chalcone Isomers

The Claisen-Schmidt condensation is highly stereoselective, predominantly yielding the (E)-isomer of this compound. This selectivity is attributed to thermodynamic stability. The trans (or E) configuration, where the two bulky p-tolyl groups are on opposite sides of the double bond, minimizes steric hindrance compared to the cis (Z) isomer. The dehydration step of the condensation reaction is reversible under certain conditions, allowing for the equilibration to the more stable E-isomer, which typically precipitates from the reaction mixture, driving the equilibrium towards its formation.

Formation and Characterization of Optically Active Chalcone Derivatives

Optically active derivatives of this compound can be synthesized through asymmetric reactions, most notably the asymmetric Michael addition. By employing a chiral catalyst, such as a cinchona alkaloid-derived organocatalyst, the addition of a nucleophile to the chalcone can be directed to one face of the molecule, leading to the formation of a product with high enantiomeric excess.

For instance, the reaction of a malonate ester with this compound in the presence of a chiral catalyst can generate a new stereocenter at the β-carbon. The catalyst forms a chiral complex or a transient covalent bond with one of the reactants, creating a chiral environment that favors one stereochemical pathway over the other.

The characterization of these optically active derivatives involves several analytical techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method used to determine the enantiomeric excess (ee) of the product by separating the two enantiomers on a chiral stationary phase.

Polarimetry: Measures the optical rotation of the purified product, which indicates its chirality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers, NMR can be used to determine the enantiomeric ratio.

X-ray Crystallography: Provides unambiguous determination of the absolute configuration of a crystalline chiral product.

These methods are crucial for confirming the success of the stereoselective synthesis and for understanding the structure-activity relationships of the resulting chiral molecules.

Synthetic Applications: Derivatization and Scaffold Transformation

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds and can be transformed into its dihydrochalcone (B1670589) analogue, demonstrating its utility as a flexible scaffold in organic synthesis.

Conversion into Heterocyclic Frameworks (e.g., Pyrazolines, Isoxazoles, Flavones, Pyrimidines)

The α,β-unsaturated ketone moiety in this compound is a key functional group that allows for its conversion into a range of heterocyclic systems through cyclization reactions.

Pyrazolines: Pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized from chalcones. rjptonline.orgdergipark.org.trderpharmachemica.comresearchgate.netnih.gov The reaction of this compound with hydrazine (B178648) hydrate (B1144303) or its derivatives, typically in the presence of an acid or base catalyst, leads to the formation of pyrazoline derivatives. rjptonline.orgdergipark.org.tr The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

Isoxazoles: Isoxazoles are five-membered heterocycles with adjacent nitrogen and oxygen atoms. The synthesis of isoxazoles from this compound can be achieved by reacting it with hydroxylamine (B1172632) hydrochloride. nih.govderpharmachemica.comderpharmachemica.comsphinxsai.comwpmucdn.com This reaction involves the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole (B147169) ring.

Flavones: Flavones are a class of flavonoids characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. While this compound itself does not directly cyclize to a flavone (B191248), related 2'-hydroxychalcones are key intermediates in flavone synthesis. mdpi.cominnovareacademics.innih.gov The synthesis involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor. mdpi.com Should a 2'-hydroxy derivative of this compound be used, it could be converted to the corresponding flavone.

Pyrimidines: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound can be used to synthesize pyrimidine (B1678525) derivatives by reacting it with a source of the N-C-N fragment, such as urea, thiourea, or guanidine, under basic conditions. pnrjournal.comijres.orgderpharmachemica.comnih.govimpactfactor.org This reaction typically proceeds via a Michael addition followed by cyclocondensation.

Table 1: Synthesis of Heterocyclic Frameworks from this compound
HeterocycleReagent(s)General Reaction Conditions
PyrazolinesHydrazine hydrate (or derivatives)Acidic or basic catalysis
IsoxazolesHydroxylamine hydrochlorideFormation of oxime followed by cyclization
Flavones(Requires 2'-hydroxychalcone precursor)Oxidative cyclization
PyrimidinesUrea, Thiourea, or GuanidineBasic conditions

Transformation to Dihydrochalcone Analogues

The carbon-carbon double bond in the α,β-unsaturated ketone system of this compound can be selectively reduced to yield the corresponding dihydrochalcone analogue, 1,3-bis(4-methylphenyl)propan-1-one. This transformation is typically achieved through catalytic hydrogenation. nih.govresearchgate.net

Various catalyst systems can be employed for this reduction, with palladium on carbon (Pd/C) being a common and effective choice. mdpi.comtcichemicals.com The reaction is carried out under an atmosphere of hydrogen gas or by using a hydrogen donor in catalytic transfer hydrogenation. mdpi.com The conditions can often be tuned to selectively reduce the alkene double bond without affecting the carbonyl group or the aromatic rings. researchgate.net This reduction removes the planarity of the enone system, leading to a more flexible three-carbon chain connecting the two aromatic rings.

Table 2: Catalytic Systems for the Hydrogenation of Chalcones to Dihydrochalcones
CatalystHydrogen SourceTypical Conditions
Palladium on Carbon (Pd/C)H₂ gas or Ammonium formateRoom temperature or gentle heating
Ruthenium saltsH₂ gasElevated temperature (e.g., 80 °C) in dioxane
Rhodium complexesH₂ gasChemoselective reduction of the C=C bond

Advanced Optical Properties and Materials Science Applications of 4,4 Dimethylchalcone and Chalcone Based Systems

Investigations into Nonlinear Optical (NLO) Phenomena

Organic materials with delocalized π-electrons, such as chalcones, are known to exhibit superior nonlinear optical (NLO) properties compared to many inorganic materials. nih.govplos.org The NLO response in chalcones arises from the intramolecular charge transfer (ICT) across their π-conjugated bridge, a process that can be fine-tuned by substituting the aromatic rings with various electron donor and acceptor groups. nih.govplos.orgdoi.org

Second-Order Nonlinear Optical Response (e.g., First Hyperpolarizabilities, Second Harmonic Generation - SHG)

Second-order NLO phenomena are critical for technologies like frequency conversion. Second Harmonic Generation (SHG) is a process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). Materials for SHG must have a non-centrosymmetric crystal structure.

Chalcone (B49325) derivatives have demonstrated significant potential as SHG materials. For instance, a study on 1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one (DMMC) revealed an SHG efficiency 15 times greater than that of urea, a standard reference material for NLO measurements. uomphysics.net Similarly, a novel chalcone co-crystal exhibited an SHG efficiency 16 times that of urea. acrhem.org The first hyperpolarizability (β), a molecular property that quantifies the second-order NLO response, has also been investigated for various chalcones. In a combined experimental and theoretical study of two chalcone derivatives, MPSP and NPSP, the hyper-Rayleigh scattering (HRS) technique was used to measure their first hyperpolarizabilities, showing good agreement with theoretical calculations and indicating strong NLO responses. rsc.org The strong polarization-dependent SHG observed in some organic crystals suggests their potential use in polarization-controlled NLO switches and sensors. rsc.org

Table 1: Second Harmonic Generation (SHG) Efficiency of Selected Chalcone Derivatives

CompoundSHG Efficiency (vs. Urea)Reference
1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one (DMMC)15x uomphysics.net
A chalcone co-crystal16x acrhem.org

Third-Order Nonlinear Optical Response (e.g., Two-Photon Absorption - 2PA, Optical Limiting, Optical Switching)

Third-order NLO properties are essential for applications such as optical limiting, optical switching, and 3D microfabrication. acrhem.orgnsf.gov Chalcones have emerged as promising candidates for third-order NLO applications due to their significant nonlinearity and good optical power limiting properties. acrhem.org

Two-photon absorption (2PA) is a key third-order process where a molecule absorbs two photons simultaneously. This property is crucial for high-resolution imaging and photodynamic therapy. nsf.gov Studies on acetamide-chalcone derivatives have shown that their 2PA cross-section values can be significantly influenced by substituent groups. nih.govresearchgate.net The introduction of a dimethylamine (B145610) group, a strong electron donor, was found to increase the 2PA cross-section of the lower energy band by more than 100% compared to other derivatives. nih.gov In one case, the 2PA cross-section value increased from around 18 GM (Goeppert-Mayer units) to 54 GM at 800 nm. researchgate.net

Optical limiting refers to the ability of a material to clamp the transmitted light intensity at a constant value above a certain input intensity, which is vital for protecting sensors and human eyes from high-intensity laser beams. Anthracenyl chalcone derivatives have been shown to possess reverse saturation absorption, a mechanism that contributes to optical limiting behavior, making them suitable for optical switching and limiting applications. nih.govplos.org The calculated third-order susceptibility (χ⁽³⁾) for one such derivative was 1.10 x 10⁻⁴ esu, a value higher than many related chalcones. nih.govplos.org Furthermore, molecular photoswitches based on other organic structures demonstrate the potential for achieving high on-off ratios (up to 10³) in nanodevices, a principle that could be applied to chalcone-based systems. mdpi.com

Table 2: Third-Order NLO Properties of Selected Chalcone Derivatives

Compound/SystemPropertyValueReference
Acetamide-chalcone with dimethylamine group2PA Cross-Section (δ)54 GM researchgate.net
Anthracenyl chalconeThird-Order Susceptibility (χ⁽³⁾)1.10 x 10⁻⁴ esu nih.govplos.org

Structure-Nonlinear Optical Property Relationships

The relationship between molecular structure and NLO properties is a cornerstone of materials design. In chalcones, several structural factors are known to influence their NLO response. The alteration of the composition of chalcone derivatives is a key strategy for investigating their structure-property correlations and improving their nonlinearity. doi.org

Key structural features influencing NLO properties include:

Molecular Planarity : A nearly flat chalcone backbone is believed to contribute positively to NLO properties. rsc.org However, large dihedral angles between the aromatic rings can suppress the conjugation effect, potentially reducing the NLO response. nih.gov

Substituent Effects : The type and position of substituent groups on the aromatic rings profoundly impact the NLO response. As discussed, electron-donating groups like dimethylamine can dramatically increase 2PA cross-sections. nih.gov

π-Conjugated System : The π-electron system, which includes the aromatic rings and the α,β-unsaturated carbonyl bridge, is the primary source of the observed optical nonlinearity, as it facilitates intramolecular charge transfer. doi.org

Role of Electron Donor-Acceptor Architectures and π-Conjugation in NLO Enhancement

The fundamental design principle for many NLO-active organic molecules is the donor-π-acceptor (D-π-A) architecture. nih.govplos.org Chalcones are excellent examples of this design, often described as having a donor-acceptor-donor (D-A-D) or push-pull structure. doi.orgresearchgate.net In this framework, the carbonyl group (C=O) typically acts as the electron acceptor, while the phenyl rings can function as donors. researchgate.net

The enhancement of NLO properties is directly linked to the efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated bridge. nih.govplos.orgdoi.org Extending the length of the π-conjugation can lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). doi.org This reduced energy gap enhances polarizability and electron delocalization, thereby boosting the NLO characteristics. doi.org The strategic placement of strong electron-donating and electron-withdrawing groups at the ends of the conjugated system maximizes this push-pull effect, leading to a significant increase in molecular nonlinearity and larger first hyperpolarizability (β) values. acrhem.orgrsc.org

Optoelectronic Device Material Considerations

The suitability of a material for optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is heavily dependent on its electronic properties, particularly the energy band gap.

Energy Band Gap Characteristics and Device Compatibility

The energy band gap, or HOMO-LUMO gap, determines the energy required to excite an electron and is a critical parameter for optoelectronic applications. doi.org Materials with tunable band gaps are highly desirable. nih.gov Chalcones and their derivatives often possess HOMO-LUMO energy gaps that make them suitable for these applications.

For example, anthracenyl chalcones have been reported with HOMO-LUMO energy gaps of 2.93 eV and 2.76 eV. nih.govplos.org These values, combined with good transparency in the visible spectrum, make them promising for optoelectronic uses. nih.govplos.org The optical band gap can be determined from the UV-visible absorption spectrum; for instance, the chalcone derivative DMMC has a UV cutoff wavelength at 430 nm, indicating a wide transparency window which is beneficial for NLO applications. uomphysics.net The ability to control the HOMO and LUMO energy levels by extending π-conjugation or incorporating different donor and acceptor groups allows for the fine-tuning of the band gap to match the requirements of specific devices. nih.gov

Table 3: Energy Gaps of Selected Chalcone-Based Systems

Compound SystemHOMO-LUMO Energy Gap (eV)Reference
Anthracenyl Chalcone 12.93 nih.govplos.org
Anthracenyl Chalcone 22.76 nih.govplos.org

Optical Transparency Windows for Specific Applications

Chalcone derivatives are recognized for their significant optical properties, including transparency within specific regions of the electromagnetic spectrum. Generally, chalcones absorb light in the ultraviolet (UV) range, typically between 300 and 400 nm, which is a characteristic feature of their α,β-unsaturated ketone system. uomphysics.netresearchgate.net This absorption profile renders them transparent in the visible and near-infrared (NIR) regions, a property that is highly desirable for various optoelectronic applications. uomphysics.netresearchgate.net

The specific transparency window can be tuned by modifying the chemical structure of the chalcone molecule. For instance, the chalcone derivative 1-(4-methylphenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one (DMMC) demonstrates a wide transparency range that extends throughout the entire visible and into the infrared region, with a UV cutoff wavelength at 430 nm. uomphysics.net The presence of electron-donating groups, such as the methoxy (B1213986) group (OCH3), can influence the cutoff wavelength. uomphysics.net This tunability allows for the design of chalcone-based materials tailored for specific applications where transparency in the visible spectrum is crucial, such as in nonlinear optical (NLO) devices. researchgate.netaip.org The thermal stability of these crystals, often up to their melting point, further enhances their suitability for such applications. researchgate.net

Compound UV Cutoff Wavelength Transparency Region Reference
Chalcones (General)300-400 nmVisible and IR researchgate.net
1-(4-methylphenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one (DMMC)430 nmVisible and IR uomphysics.net

Supramolecular Chemistry and Self-Assembly of Chalcone Derivatives

Design and Development of Chalcone-Based Organogelators

The intrinsic structural features of the chalcone scaffold make it an excellent platform for the design of low-molecular-weight organogelators (LMWOGs). These gelators self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of gels. The design strategy for chalcone-based organogelators often involves the introduction of functional groups that promote intermolecular interactions and control the gelation properties.

A common approach is the incorporation of long hydrophobic alkyl chains onto the chalcone backbone. researchgate.net For example, naphthalene-type and coumarin-chalcone derived organogelators have been synthesized with varying alkyl units. researchgate.net The length of these alkyl chains has a significant impact on the gelation behavior and the thermal stability of the resulting organogel; longer alkyl chains generally lead to higher gel-to-sol transition temperatures (Tgel). researchgate.net Another design involves incorporating specific moieties like nitro groups, which have been shown to be directly involved in the gel formation process. rsc.org The versatility in synthetic modification allows for the creation of a wide range of chalcone derivatives capable of gelling various organic solvents, including cyclohexane, isopropanol, and various alcohols. researchgate.netrsc.org

Driving Forces and Mechanisms of Supramolecular Assembly (e.g., Dipole-Dipole, π-π Stacking, Hydrogen Bonding, Van der Waals Interactions)

The self-assembly of chalcone-based organogelators into supramolecular structures is governed by a combination of non-covalent interactions. researchgate.net These subtle yet collectively strong forces dictate the aggregation of individual gelator molecules into the extended fibrous networks that immobilize the solvent.

Key driving forces identified through techniques such as FT-IR spectroscopy, X-ray diffraction (XRD), and computational studies include:

Hydrogen Bonding: This is a critical interaction, especially when the chalcone derivatives possess hydroxyl, amide, or other hydrogen-bonding moieties. The intermolecular hydrogen bonds between gelator molecules are fundamental to forming the initial aggregates. researchgate.net

π-π Stacking: The two aromatic rings within the chalcone structure provide ideal sites for π-π stacking interactions. These interactions contribute significantly to the stability of the self-assembled architecture, helping to arrange the molecules in an ordered fashion. researchgate.net

Van der Waals Interactions: These forces, particularly from long alkyl chains appended to the chalcone core, play a crucial role. They act as "soft" directional forces that facilitate the packing of molecules and the formation of the entangled gel network. researchgate.net

The interplay of these forces leads to the hierarchical self-assembly process, where molecules first form primary aggregates that subsequently grow into larger fibers or ribbons, ultimately creating the macroscopic gel. researchgate.net

Formation of Defined Supramolecular Architectures (e.g., Columnar, Layer Structures)

The morphology of the self-assembled network in chalcone-based organogels can vary significantly depending on the molecular structure of the gelator and the nature of the solvent. Scanning Electron Microscopy (SEM) and XRD are powerful tools for elucidating these supramolecular architectures. researchgate.netresearchgate.net

Research has shown that the structure of the gelator molecule directly influences the resulting morphology. For instance, in a series of naphthalene-type chalcone organogelators, an increase in the length of the appended alkyl chain was observed to promote a transition towards a lamellar (layer) network structure in the xerogel state. researchgate.net In other systems, such as those based on D-glucose acetal (B89532) gelators, the solvent plays a decisive role in the packing arrangement. In certain solvents, these gelators adopt a hexagonal stacking to form fibrous morphologies, while in others, they form sheet-like structures through lamellar packing. researchgate.net This demonstrates the ability to control the supramolecular architecture by tuning both the gelator design and the surrounding environment.

Photoresponsive Behavior of Supramolecular Gels

Supramolecular gels can be engineered to be responsive to external stimuli, such as light. researchgate.net This "smart" behavior is achieved by incorporating photochromic units into the structure of the organogelator molecules. chemistryviews.org Azobenzene (B91143) is a commonly used photochromic group for this purpose due to its efficient and reversible trans-to-cis photoisomerization upon irradiation with UV light. chemistryviews.orgrsc.org

When an azobenzene moiety is integrated into a chalcone-based gelator, UV irradiation can trigger a change in its molecular geometry from the linear trans isomer to the bent cis isomer. This conformational change disrupts the delicate non-covalent interactions (like π-π stacking) that maintain the gel network, leading to a macroscopic gel-to-sol transition. rsc.org The process can often be reversed by visible light or heat, allowing the cis isomer to relax back to the more stable trans form and reform the gel. rsc.org This photo-controlled, reversible gel-sol switching makes these materials promising for applications in areas like drug delivery, sensing, and actuating devices. researchgate.net

Chalcones themselves possess photochemical reactivity. The α,β-unsaturated carbonyl system can undergo [2+2] photodimerization, a reaction that can be utilized for photocrosslinking. researchgate.net The photoreaction can be monitored by observing the disappearance of the characteristic C=C-C=O bond absorption peak in the UV-visible spectrum. researchgate.net This intrinsic photoreactivity offers another pathway to creating light-responsive chalcone-based materials.

Application of Self-Assembled Chalcone Systems in Catalysis

The well-defined, self-assembled architectures of chalcone-based supramolecular systems offer unique opportunities for applications in catalysis. The organized structure of these materials can serve as a template or scaffold to enhance catalytic activity and selectivity. researchgate.net

One promising application is the use of organogel networks as templates for the synthesis of novel inorganic superstructures. researchgate.net The fibrous network of the gel can direct the formation of metal or metal oxide nanoparticles, leading to catalytic materials with high surface area and controlled morphology. For example, silver nanoparticles have been functionalized using a chalcone derivative that acts as both a reducing and capping agent, yielding materials with potential catalytic properties. researchgate.net

Furthermore, self-assembled systems are themselves used as catalysts. Nanocomposites formed by the self-assembly of layered double hydroxides (LDHs) with carbon supports have demonstrated high activity as solid base catalysts in Claisen-Schmidt condensation reactions, the very reaction used to synthesize chalcones. mdpi.com In these systems, organized π-π interactions between the aromatic rings of the reactants and the catalyst surface can influence the reaction pathway and product formation. mdpi.com The development of catalysts based on magnetic metal-organic framework composites has also been shown to effectively catalyze chalcone synthesis with high yields and good recyclability. google.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 4,4'-Dimethylchalcone?

  • Methodological Answer : Synthesis typically involves Claisen-Schmidt condensation between 4-methylacetophenone and 4-methylbenzaldehyde under basic conditions. Characterization requires HPLC (retention time: ~12.3 min, as per chalcone analogs) for purity assessment, NMR (¹H and ¹³C) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. For reproducibility, experimental sections should detail solvent systems (e.g., ethanol/NaOH), reaction temperatures, and purification steps (e.g., recrystallization in ethyl acetate). Known compounds must cite prior synthesis methods, while novel derivatives require elemental analysis .

Q. How is the solubility of this compound optimized for in vitro assays?

  • Methodological Answer : Solubility profiles vary with solvent polarity. Dimethyl sulfoxide (DMSO) is commonly used for stock solutions (e.g., 100 mM), followed by dilution in assay buffers (e.g., PBS or cell culture media). For chalcone derivatives, solubility in DMSO, chloroform, or acetone is well-documented. Centrifugation at 500×g for 5 minutes is recommended to eliminate undissolved particles. Serial dilutions should be validated via UV-Vis spectroscopy to ensure compound stability .

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

  • Methodological Answer : The MTT assay is standard for assessing antiproliferative activity (e.g., IC₅₀ determination in cancer cell lines like MCF-7 or Jurkat T-cells). Protocols involve incubating cells with compound dilutions (24–72 hours), followed by formazan crystal dissolution in DMSO. Dose-response curves are analyzed using nonlinear regression (e.g., GraphPad Prism). Positive controls (e.g., doxorubicin) and vehicle controls (e.g., 0.1% DMSO) are critical to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values of this compound across studies?

  • Methodological Answer : Discrepancies may arise from cell line heterogeneity, assay conditions (e.g., incubation time, serum concentration), or compound purity. To address this:

Standardize assay protocols (e.g., cell passage number, seeding density).

Validate compound purity via HPLC (>95%) and NMR.

Compare results with internal reference compounds.

Perform meta-analysis of published data to identify confounding variables (e.g., pH, temperature) .

Q. What computational strategies predict the drug-likeness and ADMET properties of this compound derivatives?

  • Methodological Answer : Use Lipinski’s Rule of Five (molecular weight <500, logP <5, ≤5 H-bond donors, ≤10 H-bond acceptors) to screen derivatives. Software like SwissADME predicts absorption, distribution, and toxicity. Molecular docking (AutoDock Vina) identifies binding affinities to targets like JNK or PARP. ADMETlab 2.0 evaluates metabolic stability and cytochrome P450 interactions. For chalcones, prioritize derivatives with logP <3.5 and polar surface area <140 Ų to enhance bioavailability .

Q. What mechanistic studies elucidate the apoptosis-inducing effects of this compound?

  • Methodological Answer : Western blotting for apoptotic markers (e.g., cleaved PARP, caspase-3) confirms pathway activation. Flow cytometry with Annexin V/PI staining quantifies early/late apoptosis. RNA-seq or qPCR analyzes transcriptional changes in pro-apoptotic genes (e.g., Bax, p53). For kinase inhibition (e.g., JNK), use in vitro kinase assays with recombinant proteins and ATP-competitive inhibitors as controls. Dose-dependent effects should correlate with IC₅₀ values from viability assays .

Data Analysis and Reproducibility

Q. How should researchers statistically validate dose-response data for this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in Prism) to calculate IC₅₀ with 95% confidence intervals. Replicate experiments ≥3 times (n=3 technical replicates per experiment). Report mean ± SEM and use ANOVA for multi-group comparisons. Outliers are identified via Grubbs’ test (α=0.05). For reproducibility, include raw data in supplementary materials and document normalization methods (e.g., vehicle-adjusted viability) .

Q. What analytical techniques ensure batch-to-batch consistency in this compound samples?

  • Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:water, 70:30 v/v) at 1 mL/min. Monitor UV absorbance at 254 nm.
  • NMR : Compare ¹H spectra (DMSO-d₆, 500 MHz) for peak consistency; impurities <1% are acceptable.
  • TGA/DSC : Confirm thermal stability (decomposition temperature >200°C).
  • Elemental Analysis : Carbon/hydrogen content within ±0.4% of theoretical values .

Tables for Key Parameters

Parameter Recommended Method Typical Values Reference
Purity AssessmentHPLC (C18 column)>95% (Retention time: 12–14 min)
Solubility (DMSO)UV-Vis spectroscopy100 mM stock, stable at −20°C
IC₅₀ in MCF-7 CellsMTT assay59.5–74.5 µM (dose-dependent)
Apoptosis Marker (PARP cleavage)Western blot≥2-fold increase vs. control

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Feasible Synthetic Routes

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4,4'-Dimethylchalcone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.